N,N'-Dibutyl-N,N'-dimethyl-malondiamide

CAS No.:

Cat. No.: VC13562766

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H26N2O2 |

|---|---|

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | N,N'-dibutyl-N,N'-dimethylpropanediamide |

| Standard InChI | InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3 |

| Standard InChI Key | MJMAULNTGHSPAS-UHFFFAOYSA-N |

| SMILES | CCCCN(C)C(=O)CC(=O)N(C)CCCC |

| Canonical SMILES | CCCCN(C)C(=O)CC(=O)N(C)CCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

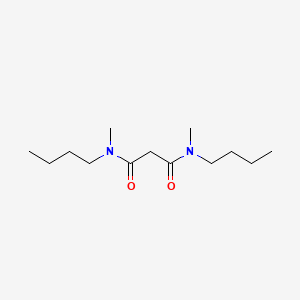

N,N'-Dibutyl-N,N'-dimethyl-malondiamide features a central malondiamide backbone substituted with butyl and methyl groups. The IUPAC name, N,N'-dibutyl-N,N'-dimethylpropanediamide, reflects its symmetrical structure: two butyl groups (C₄H₉) and two methyl groups (CH₃) are attached to the nitrogen atoms of the diamide moiety . The molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol .

The compound’s SMILES notation, CCCCN(C)C(=O)CC(=O)N(C)CCCC, and InChIKey, MJMAULNTGHSPAS-UHFFFAOYSA-N, provide precise descriptors for its stereochemistry and electronic configuration .

Computed and Experimental Properties

Key physicochemical properties include:

The compound’s lipophilicity (XLogP3-AA = 1.9) suggests moderate solubility in organic solvents, while the absence of hydrogen bond donors aligns with its potential stability in hydrophobic environments .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, general methods for malondiamide derivatives involve condensation reactions between diamines and malonyl chloride. For N,N'-dibutyl-N,N'-dimethyl-malondiamide, a plausible route includes:

-

Acylation: Reacting malonyl chloride with dibutylmethylamine under controlled conditions.

-

Purification: Recrystallization or chromatography to isolate the product .

Vendors such as Shanghai Raise Chemical Technology and ChengDu SinoStandards Bio-Tech Co. offer the compound at purities ≥95%, indicating established industrial-scale synthesis .

Applications and Industrial Relevance

Extraction and Coordination Chemistry

Malondiamides are widely used as metal ionophores in solvent extraction processes. Their ability to chelate divalent cations (e.g., Mg²⁺) is critical in nuclear waste treatment and rare earth element recovery . The dimethyl and dibutyl substituents in this compound could modulate its selectivity for specific metal ions .

Spectroscopic Characterization

Mass Spectrometry

GC-MS profiles (NIST Library) show a base peak at m/z 170, corresponding to fragmentation of the butyl-methylamide moiety. Additional peaks at m/z 86 and 114 suggest progressive cleavage of the hydrocarbon chains .

Infrared (IR) Spectroscopy

IR spectra (Wiley-VCH) likely exhibit stretches for:

Recent Developments and Future Directions

Patent Activity

While N,N'-dibutyl-N,N'-dimethyl-malondiamide is not directly cited in recent patents, its structural analogs continue to be explored for gene therapy and metal recovery . Innovations in asymmetric malondiamide synthesis (e.g., enantioselective catalysis) could expand its utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume